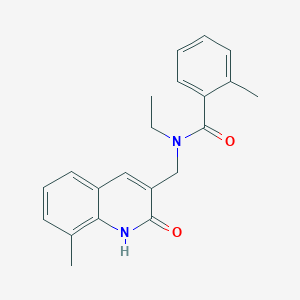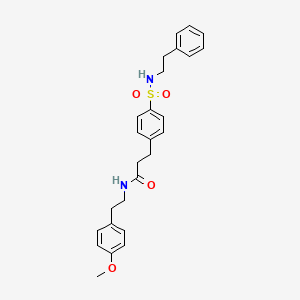
N-(4-methoxyphenethyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenethyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide, also known as MPSP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-(4-methoxyphenethyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide is not fully understood, but it is thought to involve the inhibition of various enzymes and receptors. This compound has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in various types of cancer cells. This compound has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain, and to activate the sigma-1 receptor, which is involved in various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, the improvement of cognitive function, and the reduction of pain. This compound has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-methoxyphenethyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide in lab experiments is its potential as a therapeutic agent in various fields. Another advantage is its ability to inhibit the activity of various enzymes and receptors. However, one limitation of using this compound in lab experiments is its complex synthesis method, which may limit its availability and use.
Orientations Futures
There are several future directions for research on N-(4-methoxyphenethyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide. One direction is to further explore its potential as a therapeutic agent in cancer treatment, neurological disorders, and pain management. Another direction is to investigate its mechanism of action and identify its molecular targets. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for this compound.
Méthodes De Synthèse
The synthesis of N-(4-methoxyphenethyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide involves several steps, including the reaction of 4-methoxyphenethylamine with 4-nitrobenzene sulfonamide to form N-(4-methoxyphenethyl)-4-nitrobenzene sulfonamide. This intermediate is then reduced to form N-(4-methoxyphenethyl)-4-aminobenzene sulfonamide, which is further reacted with 3-bromo-4-(N-phenethylsulfamoyl)phenylpropanoic acid to form this compound.
Applications De Recherche Scientifique
N-(4-methoxyphenethyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide has been studied for its potential therapeutic applications in various fields, including cancer treatment, neurological disorders, and pain management. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurological disorders, this compound has been studied for its potential as a neuroprotective agent and for its ability to improve cognitive function. In pain management, this compound has been shown to have analgesic properties.
Propriétés
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-3-[4-(2-phenylethylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O4S/c1-32-24-12-7-23(8-13-24)17-19-27-26(29)16-11-22-9-14-25(15-10-22)33(30,31)28-20-18-21-5-3-2-4-6-21/h2-10,12-15,28H,11,16-20H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDRPZTWGSRKLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CCC2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

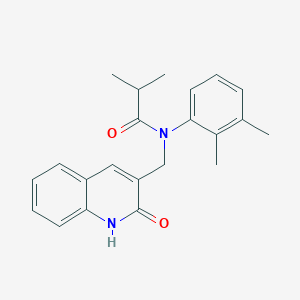
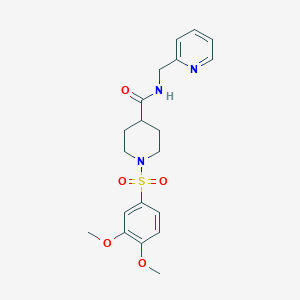

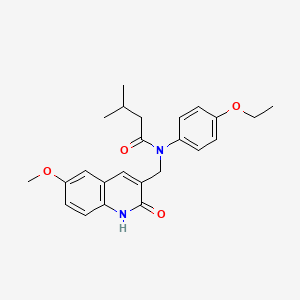
![2-bromo-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7701131.png)

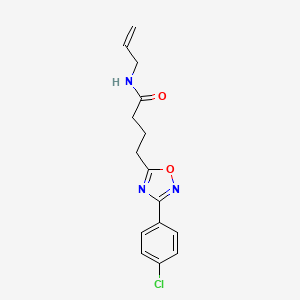

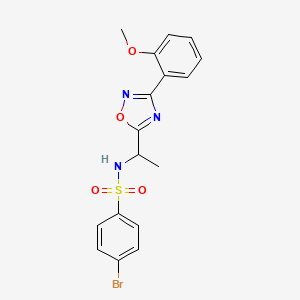

![N-(3,4-dichlorophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7701163.png)
![N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-[(propan-2-yl)sulfamoyl]benzamide](/img/structure/B7701165.png)
